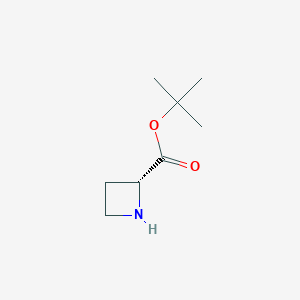

(R)-tert-Butylazetidine-2-carboxylate

Description

Significance of Chiral Azetidine (B1206935) Derivatives in Modern Chemistry

Chiral azetidine derivatives are crucial structural motifs in modern medicinal and synthetic chemistry. The defining feature of azetidines is their four-membered heterocyclic ring, which imparts considerable ring strain (approximately 25.4 kcal/mol). This inherent strain, balanced with greater stability compared to their three-membered aziridine (B145994) counterparts, provides a unique reactivity profile that can be harnessed in chemical synthesis.

The importance of chirality—the "handedness" of molecules—is paramount in biological systems. Enzymes and receptors within the body are chiral, meaning they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug molecule. One enantiomer may produce a desired therapeutic effect, while the other could be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery.

Azetidine moieties are found in a range of natural products and synthetic compounds that exhibit diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. nih.gov Their rigid, three-dimensional structure makes them valuable scaffolds for designing new therapeutic agents, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets. nih.gov

Overview of (R)-tert-Butylazetidine-2-carboxylate as a Key Chiral Building Block

This compound serves as a prime example of a chiral building block. In chemical synthesis, a building block is a molecule that can be readily incorporated into the structure of a larger, more complex target molecule. sigmaaldrich.com The "(R)" designation specifies its absolute stereochemistry at the second carbon of the azetidine ring, making it an invaluable starting material for asymmetric synthesis—the synthesis of a single, desired enantiomer.

The compound features two key functional groups:

The azetidine ring , which provides the core heterocyclic structure.

The tert-butyl carboxylate group , which consists of a carboxylic acid protected by a tert-butyl group. This bulky protecting group prevents the carboxylic acid from undergoing unwanted reactions and can be removed under specific conditions later in a synthetic sequence.

By using this pre-defined chiral center, chemists can build complex molecules with a high degree of stereochemical control, avoiding the need for difficult separation of enantiomers later on. This efficiency is critical in the development of new pharmaceuticals and other biologically active compounds.

Below are the key physicochemical properties of the compound:

| Property | Value |

| IUPAC Name | (2R)-azetidine-2-carboxylic acid tert-butyl ester |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Appearance | Varies (often a liquid or low-melting solid) |

| Chirality | (R)-enantiomer |

Data sourced from PubChem CID 86316684. nih.gov

Historical Development and Evolution of Azetidine Chemistry in Synthetic Methodologies

The chemistry of azetidines dates back to the early 20th century, but the field was slow to develop. For many years, these four-membered rings were considered difficult to synthesize due to their intrinsic ring strain, which made them prone to ring-opening reactions. nih.govnih.gov Early synthetic methods were often low-yielding and lacked general applicability.

A significant turning point in the interest in azetidine chemistry came with the discovery of penicillin during World War II. Penicillin contains a related four-membered ring structure known as an azetidin-2-one, or β-lactam. The immense therapeutic importance of penicillin spurred intense research into the synthesis and reactivity of such strained ring systems. chembk.com

Over the past few decades, remarkable progress has been made in synthetic methodologies, making azetidines far more accessible. chemicalbook.com Modern synthetic methods include:

Cyclization reactions: Forming the ring by creating a carbon-nitrogen or carbon-carbon bond. wikipedia.org

[2+2] Cycloadditions: Combining two two-atom components to form the four-membered ring. wikipedia.org

Ring contraction and expansion: Converting larger or smaller rings into the azetidine core. wikipedia.org

These advancements have transformed azetidines from chemical curiosities into readily available tools for organic synthesis, enabling their incorporation into a wide array of complex molecules. chemicalbook.com

Research Objectives and Scope of this Scholarly Review

The objective of this review is to provide a focused and scientifically accurate overview of this compound. The scope is strictly limited to the topics outlined: the significance of the chiral azetidine class, the specific role of the title compound as a chiral building block, and the historical evolution of synthetic approaches to this family of heterocycles. This article aims to deliver a thorough and authoritative summary based on established chemical principles and research findings.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

tert-butyl (2R)-azetidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |

InChI Key |

KHNFEQCEQIAFES-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCN1 |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of R Tert Butylazetidine 2 Carboxylate

Reactions Involving the Carboxylate Moiety

The tert-butyl ester group at the C2 position of the azetidine (B1206935) ring is a key functional handle for various transformations, including hydrolysis, transesterification, and amidation.

The tert-butyl ester of (R)-tert-Butylazetidine-2-carboxylate can be cleaved under acidic conditions to yield the corresponding carboxylic acid, (R)-Azetidine-2-carboxylic acid. This deprotection is a common step in synthetic pathways where the carboxylic acid is needed for subsequent reactions, such as amide bond formation. The use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is typical for this transformation. researchgate.net The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene, a stable carbocation.

Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org This method is selective and tolerates other protecting groups like benzyl (B1604629) esters and Cbz carbamates. organic-chemistry.org Conversely, the steric hindrance of the tert-butyl group makes it relatively resistant to base-mediated hydrolysis compared to less bulky esters like methyl or ethyl esters. uaeh.edu.mx For instance, attempts to hydrolyze tert-butyl esters using systems like t-BuNH2/MeOH/H2O show significantly lower conversion rates compared to methyl esters under similar conditions. uaeh.edu.mx

The reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) can convert them directly into acid chlorides, which are highly reactive intermediates for forming amides and other esters. organic-chemistry.org

Table 1: Conditions for Hydrolysis of tert-Butyl Esters

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | Carboxylic Acid | Standard acidic cleavage. researchgate.net |

| Aqueous Phosphoric Acid | Heat | Carboxylic Acid | Mild, selective, and environmentally friendly. organic-chemistry.org |

The carboxylate functionality, typically after hydrolysis to the free carboxylic acid, is primarily used for forming amide bonds. This is a crucial reaction for incorporating the azetidine motif into peptide chains, where it serves as a conformationally constrained proline analogue. nih.gov The formation of the peptide bond requires the activation of the carboxylic acid. bachem.comglobalresearchonline.net A wide array of coupling reagents has been developed to facilitate this reaction, minimizing side reactions and preventing racemization at the chiral center. globalresearchonline.netresearchgate.net

Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization. bachem.compeptide.com Uronium-based reagents like HBTU and HATU are also highly popular due to their efficiency and the water-solubility of their byproducts, making them suitable for solid-phase peptide synthesis (SPPS). bachem.compeptide.com Phosphonium reagents such as PyBOP, a non-toxic alternative to BOP, are also effective. bachem.com

The general process involves activating the carboxylic acid of N-protected (R)-azetidine-2-carboxylic acid with a coupling reagent, followed by the addition of an amine component (e.g., an amino acid ester) to form the amide bond. researchgate.netnih.gov

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additive (if common) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Widely used, cost-effective; additives reduce racemization. bachem.compeptide.com |

| Uronium/Aminium | HBTU, TBTU, HATU | --- | High efficiency, soluble byproducts, suitable for SPPS. bachem.com |

| Phosphonium | BOP, PyBOP | --- | PyBOP is a non-toxic alternative to BOP with similar efficacy. bachem.com |

Reactions at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes reactions such as alkylation and acylation. In multistep syntheses, this nitrogen is typically protected to prevent unwanted side reactions.

N-alkylation can be achieved by reacting the azetidine with alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce substituents onto the nitrogen atom, which can be crucial for modulating the biological activity or physicochemical properties of the final compound. N-acylation, the formation of an N-acyl bond, is another common transformation. nih.gov This is often achieved using acyl chlorides or acid anhydrides in the presence of a base. Electrochemical methods have also been developed for both N-alkylation and N-acylation, offering mild and selective conditions. rsc.org

The two most common N-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). americanpeptidesociety.org

Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org It is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). researchgate.netamericanpeptidesociety.org This makes it orthogonal to the Fmoc group. The Boc strategy is well-established but often requires the use of hazardous strong acids like hydrogen fluoride (B91410) (HF) for final deprotection in solid-phase synthesis. researchgate.net

Fmoc Group : The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.org The mild cleavage conditions of the Fmoc group have made it the preferred choice for modern solid-phase peptide synthesis. americanpeptidesociety.org

The selection between Boc and Fmoc strategies depends on the nature of the target peptide; for instance, the Boc strategy may be favored for synthesizing hydrophobic peptides or those containing acid-sensitive moieties that are incompatible with the final TFA cleavage step of the Fmoc strategy. biosynth.com

Table 3: Comparison of Boc and Fmoc Protecting Groups for the Azetidine Nitrogen

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org | Fmoc-Cl, Fmoc-OSu |

| Cleavage Condition | Acidic (e.g., TFA) americanpeptidesociety.org | Basic (e.g., 20% Piperidine in DMF) americanpeptidesociety.org |

| Stability | Base-stable, labile to acid organic-chemistry.org | Acid-stable, labile to base americanpeptidesociety.org |

| Primary Application | Solution-phase and solid-phase synthesis researchgate.net | Predominantly solid-phase peptide synthesis (SPPS) americanpeptidesociety.org |

| Orthogonality | Orthogonal to Fmoc and Benzyl (Bn) groups. biosynth.com | Orthogonal to Boc and tert-Butyl (tBu) groups. biosynth.com |

Stereocontrolled Functionalization of the Azetidine Ring

The azetidine ring itself can be functionalized, although this is more challenging due to the inherent stability of the C-C bonds within the strained ring. However, the ring strain can be exploited to trigger unique reactivity under appropriate conditions. rsc.org Nucleophilic ring-opening reactions can occur, often requiring activation by a Lewis acid or conversion of the nitrogen to a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of such openings is influenced by electronic and steric factors of substituents on the ring. magtech.com.cn

More sophisticated strategies allow for stereocontrolled functionalization while preserving the ring structure. Arylated intermediates derived from N-protected azetidine-2-carboxylic acid can be diversified using cross-coupling reactions like Suzuki, Negishi, and Giese protocols. nih.gov This allows for the introduction of various substituents at specific positions on the azetidine scaffold. nih.gov The ability to perform stereocontrolled C-H activation and subsequent functionalization provides modular access to difunctionalized azetidine frameworks, significantly expanding the chemical space accessible from this building block. nih.gov Such methods have been applied to the synthesis of azetidine-containing small molecules with potent antimalarial activity. nih.gov

Electrophilic and Nucleophilic Additions

The this compound molecule presents two primary sites for electrophilic and nucleophilic additions: the nitrogen atom of the azetidine ring and the carbonyl carbon of the ester group.

Electrophilic Addition at Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to attack by various electrophiles. Common reactions include N-alkylation and N-acylation. For instance, the nitrogen can be functionalized by reacting with alkyl halides or acyl chlorides, which is often a prerequisite step to activate the ring for subsequent transformations. Another specialized example involves the formation of an N-borane complex, which in turn facilitates the diastereoselective α-alkylation of the corresponding enolate. This protocol allows for the introduction of various substituents at the C2 position, adjacent to the carboxylate group. rsc.org

Nucleophilic Addition at the Carbonyl Carbon: The ester group's carbonyl carbon is electrophilic and can be attacked by nucleophiles. This reactivity is typical of carboxylic acid derivatives and can lead to the transformation of the ester into other functional groups. masterorganicchemistry.comacademie-sciences.fr For example, treatment with amines (ammonolysis) can convert the tert-butyl ester into the corresponding amide. youtube.comkhanacademy.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the tert-butoxide leaving group. le.ac.uk Similarly, hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions, although care must be taken to avoid unintended ring-opening of the strained azetidine. The conversion to amides can also be facilitated by first activating the carboxylic acid (if the ester is hydrolyzed) with reagents like thionyl chloride or oxalyl chloride. rsc.orgresearchgate.net

| Reaction Type | Reactant(s) | Product Type | Key Transformation |

|---|---|---|---|

| N-Alkylation | This compound, Alkyl Halide (R-X) | N-Alkyl azetidine | Formation of a C-N bond at the ring nitrogen. |

| N-Acylation | This compound, Acyl Chloride (RCOCl) | N-Acyl azetidine (Amide) | Formation of an amide bond at the ring nitrogen. |

| Amidation | This compound, Amine (R'NH2) | Azetidine-2-carboxamide | Conversion of the tert-butyl ester to an amide. |

| Hydrolysis | This compound, H2O (acid/base catalyst) | (R)-Azetidine-2-carboxylic acid | Conversion of the tert-butyl ester to a carboxylic acid. |

Ring-Opening Reactions in Controlled Synthetic Contexts

Due to its inherent ring strain, the azetidine ring is susceptible to cleavage, a reaction that can be harnessed for synthetic purposes. However, compared to the more strained three-membered aziridine (B145994) ring, azetidines are relatively stable and often require activation to undergo nucleophilic ring-opening. researchgate.netmagtech.com.cn

A common strategy for activation involves the quaternization of the ring nitrogen through N-alkylation (e.g., with methyl trifluoromethanesulfonate), forming a positively charged azetidinium salt. organic-chemistry.org This conversion significantly enhances the electrophilicity of the ring carbons, making them susceptible to attack by a range of nucleophiles. The presence of the carboxylate group at the C2 position influences the regioselectivity of the ring-opening. Nucleophiles generally attack at either the C2 (α-carbon) or C4 (γ-carbon) position, leading to the formation of functionalized γ- or α-amino acid derivatives, respectively. researchgate.netresearchgate.net

The regioselectivity of the attack is governed by electronic and steric factors. The carboxylate group at C2 is an electron-withdrawing group that can stabilize a transition state involving attack at the C2 position. magtech.com.cn Studies on related systems have shown that nucleophiles like halides (fluoride, chloride) and cyanide can open the activated ring to yield valuable, highly functionalized, and stereodefined building blocks. organic-chemistry.orgresearchgate.net For example, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived azetidinium salts with tetrabutylammonium (B224687) halides has been shown to produce tertiary alkyl halides through site-selective ring-opening. researchgate.net The choice of nucleophile, substituents on the ring, and reaction conditions are crucial for controlling the regiochemical outcome of these transformations. magtech.com.cnorganic-chemistry.org

| Azetidinium Salt Substituent | Nucleophile | Major Attack Position | Product Type | Reference |

|---|---|---|---|---|

| C2-COOtBu, Unsubstituted C4 | Azide, Benzylamine | C4 | γ-Azido-α-amino ester | organic-chemistry.org |

| C2-COOtBu, C4-Methyl | Azide | C2 | α-Azido-γ-amino ester | organic-chemistry.org |

| C2-Aryl, C2-COOtBu | Tetrabutylammonium Fluoride | C2 | γ-Amino-α-fluoro-α-aryl ester | researchgate.net |

Rearrangement Pathways and Mechanistic Insights

Beyond simple ring-opening, this compound and its derivatives can undergo various rearrangement reactions, often driven by the release of ring strain. These transformations typically lead to the formation of larger, more stable heterocyclic systems.

One of the most significant rearrangement pathways for azetidines is the Stevens rearrangement. nih.gov This reaction involves the formation of an azetidinium ylide, typically generated from the corresponding azetidinium salt by treatment with a base. The ylide then undergoes a formal organic-chemistry.orgnih.gov-sigmatropic rearrangement, which involves the migration of a substituent from the nitrogen to the adjacent carbon atom. This process results in a one-carbon ring expansion, converting the azetidine into a pyrrolidine (B122466) derivative. researchgate.net Mechanistic studies suggest that this rearrangement often proceeds through a non-concerted pathway involving the homolytic cleavage of the C-N bond to form a diradical intermediate, followed by rapid radical recombination within a solvent cage. nih.govresearchgate.net Recent advancements have led to the development of catalytic and highly enantioselective versions of this rearrangement. acs.orgnih.gov

Another rearrangement pathway involves acid-promoted ring expansion. For example, certain 2,2-disubstituted N-carbamoyl azetidines have been shown to rearrange into 1,3-oxazinan-2-ones upon treatment with acid. rsc.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by cleavage of the N–C2 bond to generate a tertiary carbocation. This intermediate is then intercepted intramolecularly by the oxygen of the carbamate (B1207046) group to form the six-membered ring. rsc.org

Intramolecular decomposition pathways can also be considered a form of rearrangement. In specific cases, N-substituted azetidines with a pendant amide group have been observed to undergo an acid-mediated intramolecular ring-opening. nih.gov This process involves the nucleophilic attack of the amide oxygen onto one of the azetidine ring carbons, leading to a rearranged lactone or lactam product. nih.gov

| Rearrangement Type | Key Intermediate | Product Ring System | Driving Force | Mechanism Insight |

|---|---|---|---|---|

| Stevens Rearrangement | Azetidinium Ylide | Pyrrolidine | Release of ring strain | Often proceeds via radical pair intermediate. nih.govresearchgate.net |

| Acid-Promoted Ring Expansion | Carbocation | 1,3-Oxazinan-2-one | Release of ring strain, formation of stable carbocation | Intramolecular trapping of a carbocation by a pendant nucleophile. rsc.org |

| Intramolecular Decomposition | Protonated Azetidine | Lactone/Lactam | Release of ring strain | Intramolecular nucleophilic attack by a side-chain functional group. nih.gov |

Application of R Tert Butylazetidine 2 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The rigid, chiral framework of (R)-tert-Butylazetidine-2-carboxylate makes it an excellent starting material for synthesizing complex molecules where conformational control is essential. Its pre-defined stereocenter and cyclic nature offer a strategic advantage in reducing the synthetic steps required to achieve molecular complexity.

While this compound is a key intermediate, its direct application in the total synthesis of complex, multi-ring natural products is often focused on the creation of novel analogues. nih.govnih.gov The azetidine (B1206935) ring serves as a bioisostere for other cyclic structures found in nature, such as the proline ring. By replacing a native five-membered ring with this more constrained four-membered system, chemists can generate analogues with altered conformational properties and potentially enhanced biological activity or metabolic stability. This strategy is crucial in medicinal chemistry for optimizing lead compounds derived from natural sources. The synthesis of these analogues relies on the availability of such chiral intermediates to introduce specific structural and stereochemical elements. nih.gov

This compound is frequently employed in the assembly of novel bioactive small molecules. nih.govmdpi.com Synthetic pathways often utilize the azetidine ring as a central scaffold. The synthesis begins with the chiral azetidine derivative, and subsequent chemical transformations build complexity around this core. For instance, the nitrogen atom of the ring can be functionalized, or the ester group can be converted into other functionalities after deprotection. This approach allows for the systematic exploration of chemical space around a conformationally restricted core, which is a powerful strategy for discovering new therapeutic agents. mdpi.com

| Synthetic Application | Role of this compound | Key Transformation Example | Intended Outcome |

|---|---|---|---|

| Natural Product Analogues | Provides a conformationally constrained, chiral core to mimic or replace existing ring systems (e.g., proline). | N-acylation followed by ester reduction to form a substituted azetidine methanol (B129727) derivative. | Novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles. |

| Bioactive Small Molecules | Serves as the starting chiral scaffold for building structurally diverse libraries of compounds. | Deprotection of the ester and coupling with various amines to create a library of amides. | Discovery of new molecules with specific biological activities, such as enzyme inhibition or receptor antagonism. |

Role in Peptide Chemistry and Peptidomimetics

The structural similarity of azetidine-2-carboxylic acid to proline has made its derivatives, including this compound, important tools in peptide science.

This compound is a protected precursor to L-azetidine-2-carboxylic acid (Aze), a non-canonical amino acid used in peptide synthesis. umich.edu In solid-phase peptide synthesis (SPPS), the tert-butyl group protects the carboxylic acid while the azetidine nitrogen is typically protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). nih.govbeilstein-journals.orgspringernature.com This protected building block can be coupled into a growing peptide chain using standard activation reagents. nih.gov Once the synthesis is complete, the tert-butyl ester is removed during the final cleavage and deprotection step, typically using strong acids like trifluoroacetic acid (TFA), to reveal the native carboxylic acid in the final peptide. nih.gov

The primary motivation for incorporating Aze residues into peptides is to create conformationally constrained mimics. nih.govmdpi.com The four-membered ring of Aze is more rigid and has a different puckering geometry than the five-membered ring of proline. nih.gov This substitution significantly impacts the local conformation of the peptide backbone. Computational studies have shown that peptides containing Aze are generally more flexible in some aspects than their proline-containing counterparts due to reduced steric hindrance, yet they impose unique constraints on the peptide backbone angles (phi, ψ). nih.gov This modification can lock a peptide into a specific bioactive conformation, leading to increased receptor affinity or enhanced resistance to enzymatic degradation.

| Property | Proline (Pro) Containing Peptides | Azetidine-2-carboxylic acid (Aze) Containing Peptides | Reference |

|---|---|---|---|

| Ring Size | 5-membered ring | 4-membered ring | nih.gov |

| Backbone Flexibility | More constrained due to repulsive noncovalent interactions from the larger ring. | Generally more flexible due to a decrease in steric constraints. | nih.gov |

| Conformational Preference | Strongly favors specific backbone conformations (e.g., in collagen). | Overall preferences are similar to proline, but with significant differences that can destabilize certain ordered structures like the collagen triple helix. | nih.gov |

| Application | Standard component of natural peptides and proteins. | Used to design peptidomimetics with controlled shapes and improved stability. | nih.govmdpi.com |

Contributions to Target-Oriented Synthesis (TOS)

Target-Oriented Synthesis (TOS) is a strategy in organic synthesis that aims to prepare a specific, often complex, target molecule in an efficient manner. The use of advanced, pre-functionalized building blocks is a cornerstone of the TOS philosophy. scispace.com

This compound exemplifies such a building block. Its application in a synthetic route aligns with the principles of TOS by:

Introducing Chirality: It provides a defined stereocenter, eliminating the need for asymmetric reactions or chiral resolutions at a later stage.

Providing a Rigid Scaffold: The strained ring offers a predictable and rigid core, which helps control the three-dimensional arrangement of substituents added in subsequent steps.

Increasing Efficiency: By incorporating a pre-formed cyclic and chiral structure, TOS pathways can be significantly shortened, avoiding the often-difficult construction of such features from acyclic precursors.

Utility in Diversity-Oriented Synthesis (DOS)

This compound and its derivatives are valuable chiral building blocks in diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse small molecules for high-throughput screening and drug discovery. The strained four-membered ring of the azetidine core provides a rigid scaffold that can be strategically functionalized to generate a wide array of complex molecular architectures, including fused, bridged, and spirocyclic systems.

A notable example of this approach involves the synthesis and diversification of a densely functionalized azetidine ring system to access a variety of novel scaffolds. researchgate.net This strategy begins with the creation of a versatile azetidine intermediate, which is then subjected to a series of reactions to generate a library of compounds with significant skeletal diversity. The functional handles on the azetidine core, such as amino and hydroxyl groups, serve as points for divergent synthesis, allowing for the introduction of various substituents and the construction of new ring systems.

The generation of diverse scaffolds from a common azetidine core is a hallmark of DOS. For instance, intramolecular reactions can be employed to create fused and bridged bicyclic systems. The specific reaction pathways and the resulting molecular architectures are dictated by the nature of the functional groups and the reaction conditions. This approach has been successfully used to produce libraries of compounds with potential applications in medicinal chemistry, particularly for targeting the central nervous system. researchgate.net

One powerful application of azetidine-based building blocks in DOS is the solid-phase synthesis of large compound libraries. This technique allows for the efficient production and purification of a multitude of compounds. A 1976-membered library of spirocyclic azetidines has been synthesized using this method. researchgate.net The synthesis involved a multi-step sequence on a solid support, where different building blocks were introduced at various diversity points to generate the final library of compounds. The resulting library exhibited a wide range of structural diversity and physicochemical properties suitable for lead-like molecules. researchgate.net

The table below summarizes the types of diverse scaffolds that can be generated from a functionalized azetidine core, along with the key reaction types employed in their synthesis.

| Scaffold Type | Key Reaction Type | Resulting Ring System | Reference |

| Fused | Intramolecular cyclization | Azetidine fused with a six-membered ring | researchgate.net |

| Bridged | Intramolecular cyclization | Diazabicyclo[3.1.1]heptane | researchgate.net |

| Spirocyclic | Intramolecular cyclization | Spirocyclic azetidine-piperidine | researchgate.net |

This strategic use of this compound and related chiral azetidines in diversity-oriented synthesis underscores their importance as versatile building blocks for the rapid generation of complex and diverse molecular libraries. The ability to systematically explore chemical space by creating a multitude of distinct scaffolds from a common starting material is a significant advantage in the quest for novel bioactive compounds.

Derivatization and Structural Modification of R Tert Butylazetidine 2 Carboxylate: Impact on Synthetic Utility

Synthesis of Novel Azetidine-Based Derivatives

(R)-tert-butylazetidine-2-carboxylate is a versatile precursor for generating a wide range of novel azetidine (B1206935) derivatives. Functionalization can be achieved at the nitrogen atom, the C2-position (α- to the carboxylate), and the C3-position of the azetidine ring.

One notable strategy for derivatization is the α-alkylation of N-substituted azetidine-2-carboxylates. For instance, the diastereoselective α-alkylation of an N-borane complex of a closely related (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester has been reported. rsc.org This method allows for the introduction of various alkyl groups at the C2-position. rsc.org The reaction proceeds by treating the N-borane complex with a strong base like lithium diisopropylamide (LDA) to generate a chiral enolate, which then reacts with an electrophile (e.g., benzyl (B1604629) bromide). rsc.org This approach enables the synthesis of optically active 2-substituted azetidine-2-carbonitriles, which can be further elaborated. rsc.org

Another approach to novel derivatives involves the aza-Michael addition of N-heterocycles to azetidine-based acceptors. While this has been demonstrated starting from tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, the principle can be extended to derivatives of this compound to introduce diverse substituents at the C3-position. nih.gov

Furthermore, direct C-H functionalization represents a modern and efficient strategy for derivatization. While not explicitly demonstrated on this compound itself, metal-catalyzed C-H activation has been used for the azidation of tertiary C-H bonds in complex molecules, suggesting that similar strategies could be applied to functionalize the azetidine ring. nih.gov

The following table summarizes selected examples of novel azetidine derivatives synthesized from precursors structurally related to this compound.

Table 1: Examples of Novel Azetidine-Based Derivatives

| Starting Material Precursor | Reagents and Conditions | Derivative Type | Reference |

|---|---|---|---|

| (1S,2S,1′S)-N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile-borane complex | 1. LDA, -78 °C; 2. Benzyl bromide, -78 °C to rt | α-Benzylated azetidine-2-carbonitrile | rsc.org |

| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Azetidine hydrochloride, DBU, acetonitrile, 65 °C | 1,3′-Biazetidine | nih.gov |

Stereochemical Control in Derivative Synthesis

Maintaining and controlling stereochemistry is paramount when synthesizing derivatives from the chiral pool starting material this compound. The inherent chirality of the molecule can be leveraged to direct the stereochemical outcome of subsequent reactions.

A prime example of stereochemical control is the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylates. rsc.org In the alkylation of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex, high diastereoselectivity was achieved, affording the α-benzylated product in a 72% yield for one diastereomer and only 2% for the other. rsc.org This high level of control is attributed to the chiral auxiliary (the N-substituent) and the formation of a rigid chelated intermediate that directs the approach of the electrophile. rsc.org

The stereochemical outcome of nucleophilic ring-opening reactions of azetidines is also a critical consideration. While these reactions can lead to loss of the azetidine ring, they can also be used to generate stereodefined acyclic products. The regioselectivity of ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn For derivatives of this compound, nucleophilic attack is generally directed to the carbon adjacent to the nitrogen that can best stabilize a positive charge in the transition state. magtech.com.cn

Enzymatic reactions offer another powerful tool for achieving high stereoselectivity. While not specifically reported for this compound, enzymes are widely used for the stereoselective synthesis and modification of chiral molecules, including amino acids and their derivatives.

Structure-Reactivity Relationships in Functionalized Azetidines

The structure of functionalized azetidines derived from this compound has a profound impact on their chemical reactivity. The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) is a key determinant of their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable than three-membered aziridines.

Substituents on the azetidine ring can significantly modulate this reactivity. For instance, the presence of an unsaturated group (e.g., aryl, carboxylate) at the C2-position can facilitate the cleavage of the adjacent C-N bond due to conjugative stabilization of the transition state or intermediate. magtech.com.cn This electronic effect governs the regioselectivity of nucleophilic ring-opening reactions. magtech.com.cn

The nature of the substituent on the nitrogen atom also plays a crucial role. An electron-withdrawing group on the nitrogen can activate the ring towards nucleophilic attack. Conversely, the formation of an N-borane complex, as seen in the α-alkylation strategy, alters the electronic properties of the nitrogen and facilitates the deprotonation at the α-carbon. rsc.org

The stereochemistry of the substituents also influences reactivity. The relative orientation of groups on the ring can affect the rate and outcome of reactions by influencing the accessibility of reaction centers and the stability of transition states.

Strategic Modifications for Enhanced Synthetic Access and Utility

Strategic modifications of this compound can enhance its utility as a synthetic building block, providing access to a broader range of complex structures.

One key strategic modification is the conversion of the tert-butyl ester to other functional groups. For example, hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation or other transformations. Reduction of the ester or the corresponding acid can yield the corresponding alcohol, (R)-azetidin-2-ylmethanol, which is another versatile intermediate.

The modification of the N-H group (after deprotection of a suitable N-protecting group) is another critical strategy. N-alkylation, N-arylation, or N-acylation can be used to introduce a wide variety of substituents that can modulate the biological activity or physical properties of the final molecule, or act as directing groups for subsequent reactions.

Furthermore, the introduction of functional groups at the C3-position, for example, via oxidation of 3-hydroxyazetidine derivatives to form an azetidin-3-one, provides a key electrophilic center for further derivatization. nih.gov This ketone can then undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds. nih.gov

The use of this compound and its derivatives as chiral ligands in asymmetric catalysis is another strategic application that enhances its utility. The rigid, chiral backbone of the azetidine ring can create a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of transformations. researchgate.netmdpi.com

Advanced Analytical Methodologies for the Characterization of R Tert Butylazetidine 2 Carboxylate and Its Derivatives

Spectroscopic Techniques for Absolute Configuration and Structural Elucidation (e.g., Advanced NMR, CD, High-Resolution MS)

Spectroscopic methods are indispensable for the detailed molecular characterization of (R)-tert-Butylazetidine-2-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides the primary confirmation of the compound's covalent structure. Advanced 2D NMR techniques, such as COSY and HSQC, are used to establish connectivity between protons and carbons, definitively assigning each signal to its respective atom within the azetidine (B1206935) ring and the tert-butyl ester group.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. By providing a highly accurate mass-to-charge ratio, HRMS verifies the molecular formula, distinguishing the target compound from potential impurities with similar nominal masses.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. For this compound, CD spectroscopy can be used to confirm the absolute configuration of the chiral center at the C2 position of the azetidine ring by comparing the experimental spectrum with theoretical calculations or with spectra of known related compounds.

| Technique | Atom | Typical Chemical Shift (δ) / ppm | Key Information Provided |

|---|---|---|---|

| ¹H NMR | C(CH₃)₃ | ~1.45 (s, 9H) | Confirms presence of tert-butyl group |

| ¹H NMR | Ring CH₂ | ~2.20-2.40 (m, 2H) | Signals for C3 protons of the azetidine ring |

| ¹H NMR | Ring CH₂N | ~3.50-3.70 (m, 2H) | Signals for C4 protons adjacent to nitrogen |

| ¹H NMR | Ring CHN | ~4.20-4.30 (t, 1H) | Signal for the C2 chiral center proton |

| ¹³C NMR | C(CH₃)₃ | ~28.0 | Carbon signal of the tert-butyl methyl groups |

| ¹³C NMR | C(CH₃)₃ | ~81.0 | Quaternary carbon of the tert-butyl group |

| ¹³C NMR | Ring C3 | ~25.0 | Carbon signal for C3 of the azetidine ring |

| ¹³C NMR | Ring C4 | ~45.0 | Carbon signal for C4 of the azetidine ring |

| ¹³C NMR | Ring C2 | ~58.0 | Carbon signal for the C2 chiral center |

| ¹³C NMR | C=O | ~172.0 | Carbonyl carbon of the ester group |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose. mdpi.comuni-muenchen.de

To determine the enantiomeric excess (e.e.), chiral chromatography is required. mdpi.com This involves the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. mdpi.comchromatographyonline.com Polysaccharide-based CSPs are commonly used for this type of separation. chromatographyonline.com The choice of mobile phase and column temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. chromatographyonline.com By comparing the peak areas of the two enantiomers, a quantitative measure of the enantiomeric purity can be obtained.

For routine purity analysis, achiral GC or HPLC methods can be used. These methods separate the target compound from any starting materials, byproducts, or degradation products. The use of a mass spectrometry (MS) detector in conjunction with GC (GC-MS) or HPLC (LC-MS) provides an additional layer of confirmation by identifying the mass of the separated components.

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture with a modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 - 40 °C |

| Expected Outcome | Baseline separation of (R)- and (S)-tert-Butylazetidine-2-carboxylate peaks |

X-ray Crystallography for Solid-State Structure and Stereochemistry Confirmation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unequivocally confirm its absolute stereochemistry.

| Parameter | Significance for this compound |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Indicates the symmetry of the crystal; for a chiral compound, this must be a chiral space group (e.g., P2₁). nih.gov |

| Atomic Coordinates | Provides the precise 3D position of every atom, allowing for calculation of bond lengths and angles. |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute configuration ((R) in this case). |

| Conformation | Reveals the puckering of the azetidine ring and the orientation of the ester substituent in the solid state. |

Kinetic Studies and Reaction Monitoring using Advanced Analytical Tools

Understanding the reactivity and stability of this compound is essential for its effective use in synthesis. Advanced analytical tools can be employed for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data.

Techniques such as in situ NMR or ReactIR (FTIR spectroscopy) allow chemists to follow the progress of a reaction as it happens, directly within the reaction vessel. By tracking the disappearance of the starting material's signal and the appearance of the product's signal over time, one can determine reaction rates, identify transient intermediates, and optimize reaction conditions (e.g., temperature, catalyst loading). Similarly, automated HPLC or UPLC sampling systems can be used to withdraw and analyze aliquots from a reaction mixture at set time intervals, providing quantitative data on the concentration of reactants, products, and byproducts throughout the course of the reaction. This information is critical for developing robust, efficient, and scalable synthetic processes that utilize this compound.

Theoretical and Computational Chemistry Applied to R Tert Butylazetidine 2 Carboxylate

Conformational Analysis and Energy Landscapes

The conformational flexibility of the azetidine (B1206935) ring in (R)-tert-butylazetidine-2-carboxylate is a critical determinant of its chemical behavior. Computational methods are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The puckering of the four-membered azetidine ring is the primary conformational variable. This puckering can be described by a puckering amplitude and a phase angle. For substituted azetidines, two primary puckered conformations, often designated as axial and equatorial with respect to the substituent at the 2-position, are of key interest. The tert-butyl ester group in this compound introduces additional rotational degrees of freedom around the C2-C(O) and O-C(tert-butyl) bonds, further diversifying the conformational landscape.

Computational chemists would typically employ a multi-step approach to delineate the energy landscape:

Molecular Mechanics (MM) Search: A broad conformational search using force fields like MMFF94 or AMBER provides a rapid exploration of the vast conformational space, identifying a set of low-energy candidate structures.

Density Functional Theory (DFT) Optimization: The low-energy conformers identified from the MM search are then subjected to geometry optimization using more accurate quantum mechanical methods, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This provides more reliable geometries and relative energies of the conformers.

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution and its interactions with other molecules.

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide profound insights into the electronic structure of this compound, which in turn governs its reactivity. These studies typically involve the use of DFT or ab initio methods to calculate various molecular properties.

Key aspects of the electronic structure that are investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and spatial distribution of the HOMO indicate the molecule's propensity to donate electrons (nucleophilicity), while the LUMO reveals its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atom of the azetidine ring, making it a potential site for electrophilic attack. The LUMO would likely be centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

Electron Density and Electrostatic Potential: The calculated electron density distribution reveals the regions of high and low electron concentration within the molecule. The molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic landscape, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. The nitrogen atom would be expected to have a region of negative electrostatic potential, while the carbonyl carbon and the hydrogen on the nitrogen would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the hybridization of atomic orbitals, the strength of bonds, and the extent of hyperconjugative interactions, which can influence the stability of different conformations.

These electronic properties are crucial for predicting the regioselectivity and reactivity of the molecule in various chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states (TS) that connect reactants to products.

The process of elucidating a reaction mechanism computationally typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Transition State Searching: Various algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This is often the most challenging part of the calculation.

Frequency Analysis: Vibrational frequency calculations are performed on the located TS. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (barrier height) of the reaction, which is a key determinant of the reaction rate.

For this compound, such studies could be applied to understand reactions such as N-alkylation, N-acylation, or ring-opening reactions. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and provide insights into the factors that control the reaction rate.

Prediction of Stereoselectivity in Synthetic Transformations

Given its chiral nature, predicting the stereoselectivity of reactions involving this compound is of paramount importance. Computational methods can be employed to rationalize and predict the stereochemical outcome of a reaction.

The general approach involves calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The stereoisomer formed in excess is the one that proceeds through the lower energy transition state.

Key factors that are considered in these calculations include:

Steric Hindrance: The bulky tert-butyl group can create significant steric hindrance, favoring approaches of reagents from the less hindered face of the molecule.

Stereoelectronic Effects: The orientation of orbitals in the transition state can favor one stereochemical outcome over another.

Non-covalent Interactions: Hydrogen bonding, van der Waals forces, and other non-covalent interactions in the transition state can play a crucial role in stabilizing one diastereomeric transition state over another.

By constructing detailed 3D models of the transition states and accurately calculating their relative energies, computational chemistry can provide valuable predictions that guide the design of stereoselective syntheses.

Molecular Modeling for Ligand Design and Interaction Principles (general, non-clinical)

The azetidine-2-carboxylic acid scaffold is a valuable building block in medicinal chemistry. Molecular modeling techniques are used to design novel ligands based on the this compound framework and to understand their interaction principles with biological targets.

This process typically involves:

Docking Studies: If the 3D structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of this compound derivatives within the protein's active site. Docking algorithms explore various orientations and conformations of the ligand and score them based on their predicted binding energy.

Pharmacophore Modeling: In the absence of a known protein structure, a pharmacophore model can be developed based on a set of known active molecules. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) required for biological activity. This compound can then be modified to better fit this pharmacophore.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. These simulations can be used to assess the stability of the docked pose, identify key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts), and estimate the binding free energy more accurately than with docking alone.

These computational approaches enable the rational design of new molecules with improved potency and selectivity, leveraging the unique structural features of the this compound scaffold.

Future Perspectives and Emerging Trends in R Tert Butylazetidine 2 Carboxylate Research

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry, Flow Chemistry)

The synthesis of azetidines, including (R)-tert-Butylazetidine-2-carboxylate, has traditionally been challenging due to the inherent ring strain of the four-membered heterocycle. researchgate.netub.bw Emerging research is focused on developing more efficient, safer, and environmentally benign synthetic routes, aligning with the principles of green chemistry.

Green Chemistry Approaches: Sustainable methodologies are being explored to minimize waste and reduce the use of hazardous reagents. This includes the use of biocatalysis, alternative solvents like supercritical CO2, and energy-efficient techniques such as microwave-assisted synthesis. mdpi.com For instance, enzymatic resolutions can offer a greener alternative to traditional chiral separations for producing enantiomerically pure azetidines. The development of catalytic, atom-economical reactions for the construction of the azetidine (B1206935) ring is a key area of focus. mdpi.com

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of azetidine derivatives. acs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially when handling reactive intermediates. durham.ac.ukflinders.edu.au The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates can streamline the production of complex molecules derived from this compound. nih.govresearchgate.net For example, a flow system could facilitate the safe in-situ generation and reaction of a hazardous reagent, followed immediately by the next transformation, minimizing risk and improving efficiency. flinders.edu.au

| Synthetic Methodology | Key Advantages | Relevance to this compound Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzymatic kinetic resolution to obtain high enantiopurity. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. | Acceleration of cyclization reactions to form the azetidine ring. |

| Flow Chemistry | Enhanced safety, precise process control, scalability, ease of multi-step synthesis. durham.ac.ukflinders.edu.au | Safer handling of strained intermediates, streamlined production. |

| Supercritical Fluids (e.g., scCO₂) | Non-toxic, non-flammable solvent, tunable properties. mdpi.com | Green solvent for extraction and purification steps. |

Expanding the Scope of Azetidine Chemistry into New Areas of Organic Synthesis

The application of this compound and related structures is expanding beyond their established roles. Their unique stereochemistry and constrained structure make them powerful tools for creating novel molecular architectures.

Diversity-oriented synthesis (DOS) is a key area where azetidine scaffolds are being utilized to generate libraries of complex and structurally diverse molecules. nih.gov Starting from a common azetidine core like this compound, a wide array of fused, spirocyclic, and bridged ring systems can be accessed. acs.orgnih.gov These libraries are invaluable for screening for new biological activities and identifying novel drug leads.

Furthermore, the development of new reagents based on the azetidine framework, such as azetidine sulfonyl fluorides (ASFs), is opening up new reaction pathways. nih.govacs.org These reagents can act as precursors to reactive intermediates under mild conditions, allowing for the coupling of the azetidine motif with a broad range of nucleophiles to create novel chemical entities that were previously difficult to access. nih.govacs.org

Integration of Azetidine Scaffolds in Advanced Materials Science (synthetic aspects)

While the primary focus for azetidines has been in medicinal chemistry, their unique properties are now being explored in the field of materials science. The inherent ring strain and defined stereochemistry of azetidines can be harnessed to create materials with novel properties.

One emerging application is in the development of energetic materials. chemrxiv.org The synthesis of densely functionalized nitroazetidines, enabled by photochemical strategies like the aza Paternò–Büchi reaction, has led to new compounds with high densities, good oxygen balances, and improved detonation properties compared to traditional materials. researchgate.netchemrxiv.org The stereochemistry of the azetidine core can significantly influence the physical properties, such as the melting point and sensitivity, of these energetic materials. chemrxiv.org The scalability of these photochemical methods is crucial for producing these azetidine-based materials for practical applications. chemrxiv.org

| Material Application | Synthetic Strategy | Key Properties Conferred by Azetidine Scaffold |

| Energetic Materials | Visible light-mediated aza Paternò–Büchi reaction. chemrxiv.org | High ring strain contributes to energy release; stereochemistry influences physical properties. researchgate.netchemrxiv.org |

| Polymers | Ring-opening polymerization. | Introduction of rigid, defined conformational units into polymer backbones. |

Role of Azetidine Derivatives in Next-Generation Molecular Design

Azetidine derivatives are increasingly recognized as "privileged scaffolds" in drug discovery and molecular design. ub.bwambeed.com Their incorporation into molecules can significantly impact physicochemical properties such as solubility, metabolic stability, and lipophilicity. The rigid nature of the azetidine ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. ambeed.com

The azetidine ring serves as a versatile bioisostere for other common chemical groups. For instance, it can replace larger, more flexible piperidine (B6355638) or pyrrolidine (B122466) rings, or even act as a constrained replacement for a gem-dimethyl group. This strategic replacement allows for fine-tuning of a molecule's properties to optimize its pharmacological profile.

Recent studies have shown the successful incorporation of azetidine amides as potent small-molecule inhibitors of challenging targets like STAT3, demonstrating their potential in developing new anticancer agents. acs.org The azetidine core was crucial for the binding characteristics of these novel inhibitors. acs.org As our understanding of molecular interactions grows, the deliberate and strategic use of building blocks like this compound will be central to designing the next generation of therapeutics and functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.